Halogabide
Overview
Description
Halogabide is an analog and prodrug of gamma-aminobutyric acid (GABA). It is commonly used in the treatment of epilepsy. It has agonistic activity for both the GABAA and GABAB receptors . In clinical trials, this compound has been investigated for Parkinson’s disease, schizophrenia, clinical depression, and anxiety disorder .
Molecular Structure Analysis
The molecular formula of this compound is C17H16ClFN2O2 and its molecular weight is 334.8 g/mol . The IUPAC name for this compound is 4-[[4-chlorophenyl)-5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide .
Physical And Chemical Properties Analysis
This compound is well absorbed with a bioavailability of 60% and has a half-life of 4 hours . The protein binding of this compound is 95% .
Scientific Research Applications
Stratospheric Climatology
Halogabide, specifically in the form of Halogen Occultation Experiment (HALOE) measurements, has been instrumental in developing a stratospheric climatology. This climatology, derived from HALOE O3, H2O, CH4, NOx, HCl, and HF data, is crucial for understanding the composition of important trace species in the stratosphere over a period of more than a decade (Grooß & Russell, 2005)(Grooß & Russell, 2005).
High-Altitude Cloud Observation
The High-Altitude Long-Range Research Aircraft (HALO), used in the NARVAL Expeditions, demonstrates the application of this compound in atmospheric science. HALO's configuration as a remote sensing cloud observatory provides critical insights into atmospheric water condensate, radiant energy transfer, and large-scale meteorological conditions (Stevens et al., 2019)(Stevens et al., 2019).
Understanding Halogen Bonds
Research on the halogen bond, a key interaction involving halogens like those in this compound, offers insights into material sciences, biomolecular recognition, and drug design. This area of study has shown significant advancements in understanding the attractive interaction between electrophilic regions associated with halogen atoms and nucleophilic regions in molecular entities (Cavallo et al., 2016)(Cavallo et al., 2016).
Halogenation in Enzymes
This compound's role in natural halogenation processes, particularly in increasing the biological activity of secondary metabolites effective as drugs, is a critical research area. Studies on enzymes that catalyze halide oxidation and promote nucleophilic halide addition reactions offer insights into this field (Butler & Sandy, 2009)(Butler & Sandy, 2009).
Antibacterial N-Halamines
In the field of antibacterial research, N-halamines derived from this compound show potential in eliminating harmful pathogens. These compounds are effective against a broad spectrum of microorganisms and exhibit long-term stability and regenerability, highlighting their importance in developing new disinfectants and antibacterial agents (Dong et al., 2017)(Dong et al., 2017).
Mechanism of Action
Progabide, also known as Halogabide, is an analogue and prodrug of γ-aminobutyric acid (GABA) used in the treatment of epilepsy .
Target of Action
Progabide primarily targets the GABA A and GABA B receptors located on the terminals of primary afferent fibers . These receptors play a crucial role in inhibitory neurotransmission in the brain .
Mode of Action
Progabide binds to both GABA A and GABA B receptors . Binding to GABA A results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Biochemical Pathways
Progabide acts by enhancing the inhibitory effects of GABA in the brain, helping to dampen excessive neuronal firing, which is a hallmark of conditions like epilepsy .
Pharmacokinetics
Progabide is well absorbed with a bioavailability of 60% . It is primarily metabolized in the liver . The compound has a half-life of approximately 4 hours . It is also noteworthy that Progabide has a high protein binding capacity of 95% .
Result of Action
The molecular and cellular effects of Progabide’s action result in an increase in the inhibitory effects of GABA in the brain, which helps to dampen excessive neuronal firing . This leads to a reduction in the symptoms of epilepsy .
Action Environment
The action of Progabide can be influenced by various environmental factors. For instance, its solubility increases with a decrease in pH . .
Biochemical Analysis
Biochemical Properties
Progabide binds to both GABAA and GABAB receptors located on the terminals of primary afferent fibers . This interaction results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .
Cellular Effects
The effects of Progabide on cells are primarily due to its action on GABA receptors. By binding to these receptors, Progabide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Progabide involves its binding to both GABAA and GABAB receptors. This binding results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Temporal Effects in Laboratory Settings
It is known that Progabide is well absorbed with a bioavailability of 60% and has a half-life of 4 hours .
Metabolic Pathways
properties
IUPAC Name |
4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALRBWGSVJPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878140 | |
Record name | Progabide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Progabide binds to both GABAA and GABAB receptors located on the terminals of primary afferent fibers. Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition. Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters. | |
Record name | Progabide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
62666-20-0, 104880-78-6 | |
Record name | Progabide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62666-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Progabide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062666200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Progabide, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104880786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Progabide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Progabide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Progabide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROGABIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112E50TORV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROGABIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38C836J57Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
133-135 °C | |
Record name | Progabide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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